REACTION_CXSMILES
|
O.[NH2:2][NH2:3].F[C:5]1[C:12]([F:13])=[C:11]([F:14])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].C(OCC)(=O)C.O1CCCC1>C(O)C.O>[F:14][C:11]1[C:12]([F:13])=[C:5]2[C:6]([C:7]([NH2:8])=[N:2][NH:3]2)=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1F)F
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
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75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The organic phase is separated out
|
Type
|
WASH
|
Details
|
is washed again with 10 cm3 of distilled water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated out
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa; 50° C.)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography under an argon pressure of 50 kPa
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Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40-60 μm; diameter 1.5 cm), eluting with a cyclohexane/ethyl acetate mixture (50/50 by volume)
|
Type
|
ADDITION
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Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 40° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying (90 Pa; 40° C.), 100 mg of 6,7-difluoro-1H-indazole-3-amine
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=NNC2=C1F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |